1,2,3-Trimethyl-indole-5-carbaldehyde
Description
1,2,3-Trimethyl-indole-5-carbaldehyde is a substituted indole derivative featuring three methyl groups at positions 1, 2, and 3 of the indole ring and a formyl (-CHO) substituent at position 3. The aldehyde group at position 5 and methyl substituents at adjacent positions likely influence its electronic properties, solubility, and reactivity in organic synthesis or pharmaceutical applications.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
1,2,3-trimethylindole-5-carbaldehyde |
InChI |
InChI=1S/C12H13NO/c1-8-9(2)13(3)12-5-4-10(7-14)6-11(8)12/h4-7H,1-3H3 |
InChI Key |
DLEVJTCQAXKSGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)C=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table summarizes critical data for 1,2,3-Trimethyl-indole-5-carbaldehyde and its closest analogs:
*Note: Data for this compound are theoretical due to lack of direct experimental reports.
Key Differences and Implications
Substituent Position and Reactivity
- Aldehyde Position: Indole-3-carboxaldehyde and Indole-4-carboxaldehyde exhibit reactivity typical of electron-deficient aromatic aldehydes. The 1,2,5-Trimethyl-1H-indole-3-carbaldehyde (CAS 66727-62-6) shares a similar molecular weight but differs in substituent positions, which may affect its application in heterocyclic synthesis .
Steric and Solubility Effects
- The three methyl groups in this compound introduce significant steric hindrance, likely reducing solubility in polar solvents compared to non-methylated analogs like Indole-3-carboxaldehyde. This property is critical in drug design, where lipophilicity impacts bioavailability.
Thermal Stability
- Indole-3-carboxaldehyde has a higher melting point (193–198°C) compared to Indole-4-carboxaldehyde (140–146°C), suggesting that substituent position affects crystal packing and thermal stability . The trimethylated analogs may exhibit lower melting points due to disrupted molecular symmetry.
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